![molecular formula C8H9ClN2O B1472766 3-Chloro-N-hydroxy-4-methylbenzimidamide CAS No. 500024-78-2](/img/structure/B1472766.png)
3-Chloro-N-hydroxy-4-methylbenzimidamide
Overview
Description
Synthesis Analysis
A convenient one-pot synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed . This method involves the Ph3P–I2-mediated dehydrative condensation, which allows a variety of N-aryl and N-alkyl amidoximes to be readily afforded under mild conditions and short reaction times .Molecular Structure Analysis
The molecular structure of 3-Chloro-N-hydroxy-4-methylbenzimidamide consists of a benzimidamide core with a chlorine atom at the 3-position and a methyl group at the 4-position. The N-hydroxy group is attached to the nitrogen atom of the benzimidamide core.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 184.62 g/mol.Scientific Research Applications
Organic Synthesis and Chemical Properties
- Studies on related benzimidazole derivatives highlight their synthesis and potential in forming structurally diverse molecules. For example, research has demonstrated the synthesis of novel benzimidazole derivatives with potential antitumor and antimicrobial activities, showcasing the utility of these compounds in medicinal chemistry and drug development (El-Ahwany & el-azim, 2018).
Biological Activity
- Certain benzimidazole derivatives have been shown to exhibit moderate antitumor and antimicrobial activities, indicating their potential use in developing new therapeutic agents (Xia et al., 2011). This suggests that compounds structurally related to "3-Chloro-N-hydroxy-4-methylbenzimidamide" might also possess similar biological properties.
Antimicrobial and Antifungal Properties
- Hydrazone compounds structurally related to benzimidazole derivatives have been synthesized and characterized, showing significant antibacterial and antifungal activities. These findings point towards the potential of these compounds, including those similar to "this compound", in applications related to controlling microbial growth (Hu et al., 2015).
Environmental Applications
- Research into layered double hydroxides (LDHs) as adsorbents for pesticides and herbicides, such as the study on the adsorption characteristics of MCPA (a chlorophenoxyacetic acid herbicide), highlights the environmental applications of materials chemistry research. These studies are relevant to understanding how derivatives of benzimidazole could be utilized in environmental remediation or as components of advanced material systems (Bruna et al., 2009).
properties
IUPAC Name |
3-chloro-N'-hydroxy-4-methylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKXIPZPDSEYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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